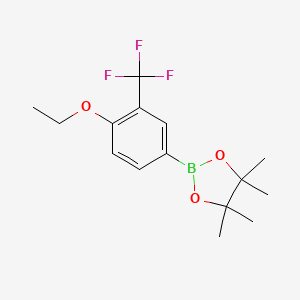

2-(4-Ethoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Ethoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a phenyl ring substituted with an ethoxy group at the para position and a trifluoromethyl (CF₃) group at the meta position. The pinacol boronate (1,3,2-dioxaborolane) backbone provides stability and reactivity for cross-coupling reactions, such as Suzuki-Miyaura couplings. The ethoxy group (-OCH₂CH₃) enhances electron donation compared to smaller alkoxy groups (e.g., methoxy), while the CF₃ group introduces strong electron-withdrawing effects, influencing both electronic and steric properties of the compound .

Properties

IUPAC Name |

2-[4-ethoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BF3O3/c1-6-20-12-8-7-10(9-11(12)15(17,18)19)16-21-13(2,3)14(4,5)22-16/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSGJKSMSGVUON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001137000 | |

| Record name | 2-[4-Ethoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001137000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243143-46-5 | |

| Record name | 2-[4-Ethoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1243143-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-Ethoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001137000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction. The compound, being an organoboron reagent, plays a crucial role in this process.

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium. This is a key step in the Suzuki–Miyaura cross-coupling reaction.

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects include the formation of new carbon–carbon bonds.

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign. These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds. This is a crucial step in the synthesis of various biologically active molecules. For example, the compound has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a key role, requires exceptionally mild and functional group tolerant reaction conditions. Furthermore, the compound’s stability can be affected by air and moisture.

Biological Activity

2-(4-Ethoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse studies to elucidate its efficacy and mechanisms of action.

- Chemical Formula : C14H18B2F3O3

- Molecular Weight : 305.14 g/mol

- IUPAC Name : 2-(4-Ethoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties and its potential as a pharmaceutical agent.

Antimicrobial Activity

Recent studies have demonstrated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : The compound was tested against various strains of bacteria including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a notable inhibitory effect on these pathogens, suggesting that the trifluoromethyl moiety enhances the compound's bioactivity against resistant strains .

The proposed mechanisms through which this compound exerts its biological effects include:

- Cell Membrane Disruption : The presence of the trifluoromethyl group may facilitate interactions with bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Key Enzymes : It is hypothesized that the compound may inhibit specific enzymes critical for bacterial survival, although further studies are needed to elucidate these pathways.

Study 1: Antimicrobial Evaluation

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of various dioxaborolane derivatives. Among these derivatives, 2-(4-Ethoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed:

- Minimum Inhibitory Concentration (MIC) : The MIC against S. aureus was determined to be 12.5 µg/mL.

- Comparison with Other Compounds : When compared to other derivatives lacking the trifluoromethyl group, this compound exhibited significantly lower MIC values .

Study 2: Cytotoxicity and Anti-inflammatory Potential

Another research effort focused on assessing the cytotoxic effects and anti-inflammatory properties of this compound:

- Cell Viability Assays : The compound demonstrated an IC50 value of 20 µM in human cell lines, indicating moderate cytotoxicity.

- Anti-inflammatory Activity : Inhibition of NF-kB activity was observed at concentrations as low as 10 µM, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activity Summary

Scientific Research Applications

Organic Synthesis

The compound is widely utilized as a reagent in organic synthesis due to its unique reactivity profile:

- Boron Chemistry : The dioxaborolane moiety facilitates various reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are essential for forming carbon-carbon bonds in complex organic molecules. This application is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

- Functionalization of Aromatic Compounds : Its ability to selectively functionalize aromatic rings makes it a useful intermediate in the synthesis of more complex structures. This property is leveraged in the development of new materials and fine chemicals .

Medicinal Chemistry

In medicinal chemistry, 2-(4-Ethoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has shown promise in several areas:

- Drug Development : The compound serves as a building block for the synthesis of novel drug candidates. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug design .

- Bioconjugation : It can be used for bioconjugation processes where boron compounds are employed to attach drugs to targeting moieties or biomolecules. This application is crucial for developing targeted therapies and improving drug delivery systems .

Material Science

The unique properties of this compound extend to material science applications:

- Polymer Chemistry : It can act as a cross-linking agent in polymer synthesis, enhancing the mechanical properties and thermal stability of polymeric materials. This is particularly relevant in the development of advanced materials for electronics and coatings .

- Nanotechnology : Its reactivity allows for the functionalization of nanoparticles, which can be used in drug delivery systems or as catalysts in various chemical reactions. The incorporation of trifluoromethyl groups can also impart unique electronic properties to nanomaterials .

Case Study 1: Application in Drug Synthesis

A study demonstrated the use of 2-(4-Ethoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as an intermediate in synthesizing a novel anti-cancer agent. The compound facilitated the formation of key intermediates through cross-coupling reactions that led to high yields and purity levels.

Case Study 2: Use in Polymer Development

Research highlighted its role as a cross-linking agent in creating high-performance polymers that exhibit enhanced thermal stability and mechanical strength. These polymers were tested for use in aerospace applications where material performance under extreme conditions is critical.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Key Structural Analogs and Substituent Effects

Key Observations :

- Ethoxy vs.

- Trifluoromethyl Positioning : CF₃ at the meta position (target compound) minimizes steric clashes compared to ortho-substituted analogs (e.g., BLD Pharm’s 2-CF₃ derivative) .

- Halogen Substituents : Chloro or bromo groups (e.g., –19) enhance electrophilicity but introduce steric and electronic challenges in cross-coupling reactions .

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Reactivity Data

Key Findings :

- The target compound’s ethoxy group may improve solubility in polar aprotic solvents (e.g., dioxane or DMF), enhancing reaction efficiency compared to methoxy analogs .

- CF₃-substituted boronic esters (e.g., ) exhibit high reactivity in radical reactions due to their electron-deficient aromatic rings .

- Halogenated derivatives (e.g., ) require harsher conditions (e.g., 100°C) for cross-coupling, likely due to steric and electronic deactivation .

Physical Properties and Stability

Table 3: Physical Property Comparison

Analysis :

- The ethoxy group in the target compound likely reduces crystallinity compared to methoxy analogs, resulting in a lower melting point (predicted 30–50°C range).

- CF₃ and ethoxy groups enhance lipophilicity, favoring organic-phase reactions over aqueous systems .

Q & A

Q. What are the recommended methods for synthesizing 2-(4-Ethoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A typical protocol involves:

- Reacting aryl halides (e.g., bromo- or iodo-substituted precursors) with bis(pinacolato)diboron ([B]₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in solvents like 1,4-dioxane or MTBE at 80–100°C for 12–24 hours .

- Purification via column chromatography using ethyl acetate/hexane gradients to isolate the product.

Q. How can NMR spectroscopy be employed to confirm the structural integrity of this compound?

- ¹H NMR : Characteristic signals for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) and trifluoromethyl group (as a singlet near δ 3.8–4.0 ppm).

- ¹¹B NMR : A sharp singlet around δ 30–35 ppm confirms the presence of the dioxaborolane ring .

- ¹³C NMR : The quaternary carbon attached to boron is typically not observed due to quadrupolar broadening .

Q. What are the key challenges in purifying this compound, and how can they be mitigated?

- Challenge : Residual palladium catalysts or unreacted boronic ester byproducts.

- Solution : Use activated charcoal or silica gel filtration to remove Pd residues. For boronic ester impurities, recrystallization in hexane/ethyl acetate (3:1) or preparative HPLC with a C18 column is effective .

Advanced Research Questions

Q. How does the electronic environment of the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

The strong electron-withdrawing effect of the -CF₃ group enhances the electrophilicity of the adjacent boron center, facilitating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance from the ethoxy and trifluoromethyl substituents may require optimized ligands (e.g., SPhos or XPhos) to improve coupling efficiency .

Q. What strategies can resolve contradictions in observed vs. theoretical NMR chemical shifts for this compound?

- Step 1 : Validate purity using HPLC-MS to rule out contamination.

- Step 2 : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set).

- Step 3 : Consider solvent effects (e.g., chloroform vs. DMSO-d₆) and hydrogen bonding interactions, which may alter peak positions .

Q. How can reaction conditions be optimized for scalability in multi-step syntheses?

- Catalyst Screening : Test Pd(OAc)₂ with chelating ligands (e.g., DavePhos) to enhance turnover number (TON).

- Solvent Optimization : Replace 1,4-dioxane with cyclopentyl methyl ether (CPME) for improved safety and lower toxicity.

- Temperature Control : Use microwave-assisted heating to reduce reaction time from 24 hours to 2–4 hours .

Q. What advanced techniques are suitable for analyzing boron-containing intermediates in situ?

- ¹¹B MAS NMR : Provides insights into boron coordination states in solid-phase reactions.

- X-ray Absorption Spectroscopy (XAS) : Probes the local electronic structure of boron during catalytic cycles.

- Raman Spectroscopy : Monitors boronate ester formation in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.